

A Comprehensive Technical Guide to the Physical Properties of Segmented Polyurethanes

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For Researchers, Scientists, and Drug Development Professionals

Segmented polyurethanes (PUs) are a versatile class of block copolymers renowned for their exceptional range of properties, from high elasticity and toughness to excellent biocompatibility. [1] This unique combination stems from their distinct microstructure, which consists of alternating hard and soft segments. The thermodynamic incompatibility between these segments leads to a microphase-separated morphology that dictates the material's overall physical and mechanical characteristics. [2][3] This guide provides an in-depth exploration of the physical properties of segmented polyurethanes, with a focus on their structure-property relationships, experimental characterization, and relevance in biomedical and drug development applications.

The Core Structure: Hard and Soft Segments

The remarkable properties of segmented polyurethanes arise from their unique molecular architecture, which is characterized by alternating hard and soft segments. This segmented structure allows for a high degree of tunability in the material's final properties. [1]

- **Soft Segments:** These are typically composed of long, flexible polyether or polyester polyols with low glass transition temperatures (T_g). The soft segments impart flexibility, elasticity, and a rubbery nature to the polyurethane. [2][4] The choice of polyol (e.g.,

poly(tetramethylene oxide) (PTMO), polycarbonate (PCD), or poly(caprolactone) (PCL)) significantly influences properties like hydrolytic stability and biocompatibility.[5]

- **Hard Segments:** These are formed by the reaction of a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI)) with a short-chain diol or diamine chain extender (e.g., 1,4-butanediol (BDO)).[2][3] The rigid and polar nature of the hard segments, coupled with strong intermolecular hydrogen bonding between the **urethane** or urea linkages, leads to the formation of crystalline or glassy domains. These hard domains act as physical crosslinks, providing the material with strength, hardness, and thermal stability.[4][6]

The interplay between these two distinct phases is the cornerstone of poly**urethane** chemistry and is responsible for their wide range of applications, particularly in the demanding field of biomedicine.[7]

Structure-Property Relationships: Tailoring Polyurethane Performance

The physical properties of segmented poly**urethanes** are intricately linked to their chemical composition and the resulting morphology. By carefully selecting the constituent monomers and their ratios, researchers can precisely tailor the material's performance to meet the demands of specific applications.

Influence of Hard Segment Content

The weight percentage of the hard segment (HS) is a critical parameter that governs the mechanical and thermal properties of poly**urethanes**.

- **Mechanical Properties:** As the hard segment content increases, properties such as tensile strength, Young's modulus, and hardness generally increase.[4][8][9] This is attributed to the greater volume fraction of the rigid, reinforcing hard domains. Conversely, an increase in hard segment content often leads to a decrease in elongation at break, making the material more rigid and less flexible.[9] A balance is often sought, with intermediate hard segment content (around 40-50%) typically yielding optimal toughness.[6]

- **Thermal Properties:** The glass transition temperature (T_g) of the soft segment tends to increase with higher hard segment content, indicating a greater degree of mixing between the hard and soft phases.^[10] The melting temperature (T_m) of the hard segment domains also generally increases with higher hard segment content, reflecting a higher degree of crystallinity and order within these domains.^[10]

Impact of Soft Segment Type and Molecular Weight

The nature of the soft segment plays a crucial role in determining the flexibility, elasticity, and biocompatibility of the polyurethane.

- **Chemical Structure:** The choice of polyol significantly affects the final properties. For instance, polyether-based polyurethanes are known for their excellent hydrolytic stability, making them suitable for long-term implantable devices.^[7] Polyester-based polyurethanes, while more susceptible to hydrolysis, often exhibit better mechanical properties.^[6] Polycarbonate-based polyurethanes offer a good balance of properties, including good hydrolytic and oxidative resistance.
- **Molecular Weight:** Increasing the molecular weight of the soft segment generally leads to improved phase separation between the hard and soft segments.^{[11][12]} This enhanced phase separation can result in a decrease in the soft segment's glass transition temperature and an increase in the elongation at break.^[13] However, the effect on tensile strength can be more complex, sometimes showing an initial increase followed by a decrease as the soft segment molecular weight continues to rise.^[14]

Role of Diisocyanate Structure

The structure of the diisocyanate, particularly its symmetry, has a profound impact on the ordering of the hard segments and, consequently, the material's properties.

- **Symmetry:** Symmetrical diisocyanates, such as 1,4-phenylene diisocyanate (PPDI), tend to promote better packing and ordering of the hard segments, leading to higher crystallinity and stronger hydrogen bonding.^[12] This results in polyurethanes with superior mechanical strength and thermal stability compared to those based on asymmetrical diisocyanates like 2,4-toluene diisocyanate (TDI).^{[12][15]}

- **Aromatic vs. Aliphatic:** Aromatic diisocyanates generally lead to more rigid and stronger polyurethanes due to the stiffness of the aromatic rings. Aliphatic diisocyanates, on the other hand, produce more flexible and light-stable materials.

Data Presentation: Quantitative Physical Properties

The following tables summarize quantitative data on the mechanical and thermal properties of various segmented polyurethanes, illustrating the effects of composition on performance.

Table 1: Mechanical Properties of Segmented Polyurethanes

Diisocyanate	Polyol (Soft Segment)	Chain Extender	Hard Segment Content (%)	Tensile Strength (MPa)	Elongation at Break (%)	Young's Modulus (MPa)
MDI	PTMEG 2000	BDO	33.8 (6.60% NCO)	35	560	-
MDI	PTMEG 2000	BDO	41.5 (8.20% NCO)	45	500	-
MDI	PCL	l-glutamine	-	20.4 ± 1.09	-	27.19 ± 0.5
MDI	PCL	l-glutamine	-	6.12 ± 1.00	-	50.19 ± 5.7
MDI	Polycarbonate	BDO	-	10.93	452	-
HDI	Polycarbonate	BDO	-	-	-	-
TODI	Polycarbonate	BDO	-	-	-	-
IPDI	Polycarbonate	BDO	-	-	-	-

Data compiled from multiple sources.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Table 2: Thermal Properties of Segmented Polyurethanes

Diisocyanate	Polyol (Soft Segment)	Chain Extender	Hard Segment Content (%)	Soft Segment Tg (°C)	Hard Segment Tm (°C)
MDI	PTHF 1000	BDO	30	-	-
MDI	PTHF 1000	BDO	42	-	Starts at 160
MDI	PTHF 1000	BDO	75	-	Starts at 210
HMDI	PCD 1000	DMD	-	1.8	-
HMDI	PCD 2000	DMD	-	-18.7	-
HMDI	PTMO 1000	DMD	-	-65.9	-
HMDI	PTMO 2000	DMD	-	-73.3	-
HMDI	PCL 2000	DMD	-	-41.3	-
HDI	PEO 2000	-	30	-57.8	19.9
HDI	PEO 4600	-	30	-51.9	42.1
HDI	PEO 8000	-	30	-48.4	51.2

Data compiled from multiple sources.[\[5\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocols for Characterization

The characterization of the physical properties of segmented polyurethanes relies on a suite of standardized experimental techniques. Adherence to these protocols is crucial for obtaining reliable and comparable data.

Mechanical Testing

Tensile Properties (ASTM D412 / ASTM D638 / ISO 527-2)

- Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polyurethane material.
- Specimen Preparation: Dumbbell-shaped specimens are typically prepared by injection molding or die-cutting from a flat sheet of the material.^{[4][5]} The dimensions of the specimens are specified in the respective standards.
- Procedure: The specimen is mounted in the grips of a universal testing machine. A constant rate of extension is applied to the specimen until it fractures.^[13] The force applied and the corresponding elongation are continuously recorded.
- Data Analysis:
 - Tensile Strength: The maximum stress the material can withstand before breaking.
 - Elongation at Break: The percentage increase in length at the point of fracture.
 - Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.^[21]

Thermal Analysis

Differential Scanning Calorimetry (DSC) (ISO 11357 / ASTM D3418)

- Objective: To measure the heat flow associated with thermal transitions in the material, such as glass transitions (T_g) and melting points (T_m).
- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.^[22]
- Procedure: The sample and an empty reference pan are heated or cooled at a controlled rate in a DSC instrument. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
- Data Analysis:
 - Glass Transition Temperature (T_g): Observed as a step-like change in the heat flow curve.^[23]

- Melting Temperature (T_m): Observed as an endothermic peak on the heat flow curve.[\[24\]](#)
- Crystallization Temperature (T_c): Observed as an exothermic peak upon cooling.

Thermogravimetric Analysis (TGA) (ISO 11358 / ASTM E1131)

- Objective: To determine the thermal stability and composition of the polyurethane by measuring its weight change as a function of temperature.
- Sample Preparation: A small, accurately weighed sample is placed in a TGA sample pan.
- Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored.
- Data Analysis: The resulting TGA curve plots weight percentage versus temperature, revealing the temperatures at which degradation occurs.

Dynamic Mechanical Analysis (DMA) (ASTM D4065 / ASTM D5279)

- Objective: To measure the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature or frequency.
- Specimen Preparation: Rectangular specimens of defined dimensions are prepared.
- Procedure: A sinusoidal stress or strain is applied to the sample, and the resulting strain or stress is measured. The test is typically performed over a range of temperatures.
- Data Analysis:
 - Storage Modulus (E'): Represents the elastic component and the material's ability to store energy.
 - Loss Modulus (E''): Represents the viscous component and the material's ability to dissipate energy as heat.
 - Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides information about the damping characteristics of the material. The peak of the tan delta curve is often used to determine the glass transition temperature.

Morphological Characterization

Atomic Force Microscopy (AFM)

- **Objective:** To visualize the surface topography and phase-separated morphology of the **polyurethane** at the nanoscale.
- **Sample Preparation:** Samples are typically spin-coated or cast onto a flat substrate like a silicon wafer.[\[25\]](#)
- **Procedure:** A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to generate a topographical image. Phase imaging can be used to differentiate between the hard and soft domains based on their different mechanical properties.
- **Data Analysis:** AFM provides high-resolution images of the surface, revealing the size, shape, and distribution of the hard and soft segment domains.

Scanning Electron Microscopy (SEM)

- **Objective:** To obtain high-magnification images of the surface morphology and microstructure of the **polyurethane**.
- **Sample Preparation:** Samples must be conductive for SEM analysis. Non-conductive **polyurethane** samples are typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.[\[9\]](#)[\[20\]](#)
- **Procedure:** A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image.
- **Data Analysis:** SEM provides detailed images of the surface features, allowing for the characterization of the micro-domain structure and any surface defects.

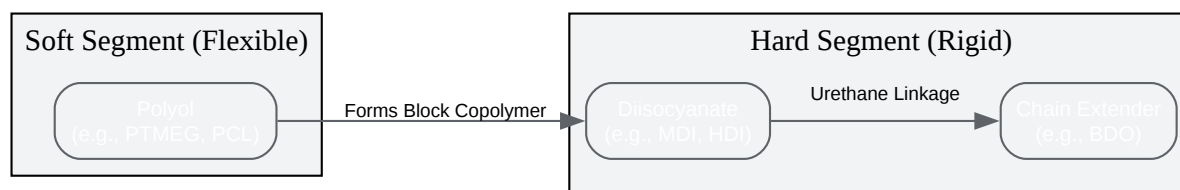
Transmission Electron Microscopy (TEM)

- **Objective:** To visualize the internal morphology and phase separation of the **polyurethane** at very high resolution.

- **Sample Preparation:** This is a critical and often complex step. Ultrathin sections (typically 50-100 nm thick) of the polyurethane sample are prepared using an ultramicrotome.[26] These thin sections are then placed on a TEM grid. Staining with heavy metal compounds like osmium tetroxide or ruthenium tetroxide may be used to enhance the contrast between the hard and soft domains.[27]
- **Procedure:** A high-energy beam of electrons is transmitted through the thin sample. The electrons that pass through are focused to form an image.
- **Data Analysis:** TEM provides detailed information about the size, shape, and arrangement of the hard and soft domains within the bulk of the material.

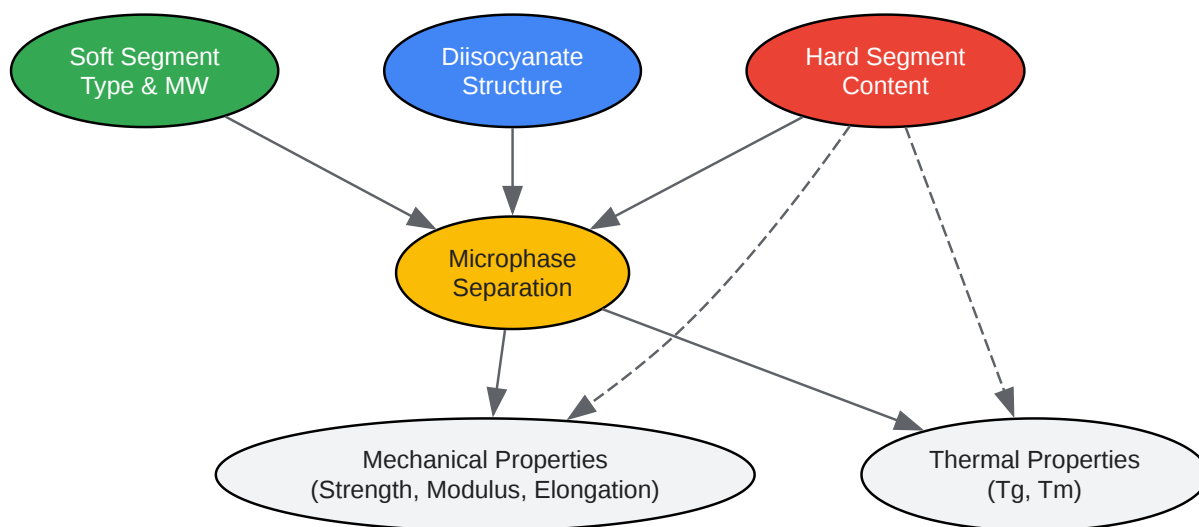
Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to segmented polyurethanes.



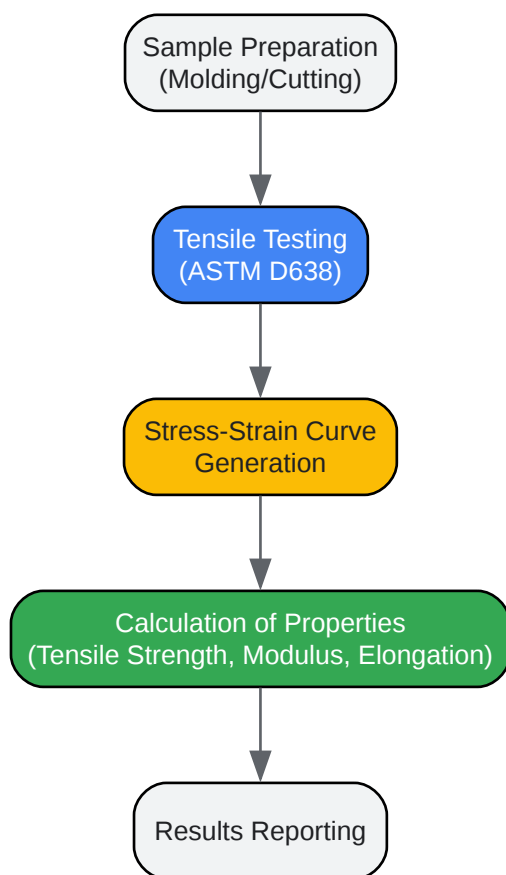
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Molecular components of a segmented polyurethane.



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Interplay of structure and properties in segmented polyurethanes.



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Workflow for determining mechanical properties.

Conclusion

Segmented polyurethanes represent a remarkable class of polymers with a vast design space for tailoring physical properties. Their unique two-phase morphology, arising from the segregation of hard and soft segments, allows for the creation of materials with a broad spectrum of mechanical and thermal characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of the structure-property relationships and the appropriate experimental techniques for characterization is paramount. This guide has provided a comprehensive overview of these core aspects, offering a foundation for the informed design and application of segmented polyurethanes in advanced biomedical and pharmaceutical technologies. The ability to precisely control their properties makes them highly promising materials for the development of innovative drug delivery systems, medical implants, and tissue engineering scaffolds.

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